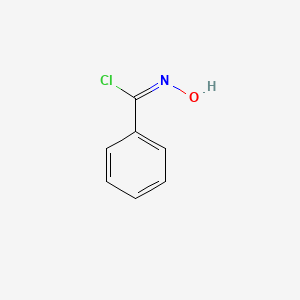

alpha-Chlorobenzaldoxime

Description

Contextualization of Halogenated Oximes in Organic Synthesis

Halogenated oximes represent a class of organic compounds characterized by the presence of one or more halogen atoms in their molecular structure, which significantly influences their chemical reactivity. nih.gov In organic chemistry, an oxime is a compound with the general formula RR'C=NOH, formed by the reaction of hydroxylamine (B1172632) with aldehydes or ketones. wikipedia.org The introduction of a halogen atom, as seen in alpha-chlorobenzaldoxime, enhances the electrophilic character of the molecule, making it a potent building block for the synthesis of more complex structures. cymitquimica.com

These compounds are particularly valued as precursors for the generation of nitrile oxides, which are highly reactive 1,3-dipolar species. Nitrile oxides readily participate in [3+2] cycloaddition reactions with various dipolarophiles, providing a direct route to the synthesis of five-membered heterocyclic rings such as isoxazoles and isoxazolines. nih.govthieme-connect.com This reactivity is a cornerstone of their utility in constructing diverse molecular frameworks.

Furthermore, the oxime functional group itself can undergo a wide range of chemical transformations, including reduction to amines, rearrangement to amides (the Beckmann rearrangement), and various cyclization reactions. wikipedia.orgsmolecule.com The presence of a halogen atom adds another layer of reactivity, allowing for nucleophilic substitution reactions. This dual functionality makes halogenated oximes, including this compound, powerful tools in the synthetic chemist's arsenal (B13267) for creating novel organic molecules, particularly in the fields of medicinal chemistry and materials science. smolecule.comlookchem.com

Historical Trajectories and Evolution of Research Interest

The study of oximes dates back to the 19th century, with the term itself being a portmanteau of "oxygen" and "imine". wikipedia.org The initial research focused on the synthesis and characterization of these compounds, establishing their formation from the condensation of aldehydes and ketones with hydroxylamine. wikipedia.org this compound, also known as N-hydroxybenzimidoyl chloride, gained attention as a stable and accessible precursor for various synthetic applications.

Early investigations into this compound centered on its preparation and basic reactivity. A common synthetic route involves the direct chlorination of benzaldoxime (B1666162) using chlorine gas in an appropriate solvent like hydrochloric acid or carbon tetrachloride. prepchem.comprepchem.com Initial studies documented its physical properties and its instability, noting its tendency to hydrolyze back to the corresponding aldehyde. cdnsciencepub.com

Over time, research interest evolved from fundamental characterization to exploring the synthetic potential of this compound. A significant turning point was the recognition of its utility as a stable precursor for nitrile oxides, which are otherwise often generated in situ due to their high reactivity. This discovery opened the door for its widespread use in cycloaddition chemistry for the synthesis of heterocyclic compounds. More recent research has expanded its applications to include palladium-catalyzed cross-coupling reactions and the synthesis of complex molecular architectures, demonstrating a continued and evolving interest in this versatile reagent. rsc.orgnih.gov

Overview of Key Research Domains Pertaining to this compound

The contemporary research landscape for this compound is broad and dynamic, with several key domains dominating its application in organic synthesis.

Heterocyclic Synthesis: The most prominent application of this compound is in the synthesis of heterocyclic compounds. researchgate.net It serves as a key building block for producing isoxazole (B147169) derivatives through [3+2] cycloaddition reactions with alkynes. nih.govthieme-connect.com These isoxazole moieties are present in numerous biologically active molecules, making this an area of significant interest in medicinal chemistry. nih.gov For instance, it has been used in the synthesis of 3,4-diarylisoxazoles, which are known for their potential as selective COX-2 inhibitors. nih.gov

Amide Synthesis: this compound can be converted into the corresponding primary amide, benzamide, through catalytic rearrangement reactions. Studies have shown that ruthenium complexes can effectively catalyze this transformation under various conditions, including microwave irradiation, offering an efficient synthetic route to amides. acs.orgacs.org

Intermediate in Multi-step Synthesis: The compound is widely employed as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com Its ability to introduce specific functionalities makes it a valuable component in the construction of complex target molecules. For example, its derivatives are used in the synthesis of compounds with potential α-glucosidase inhibitory activity. lookchem.com

Palladium-Catalyzed Reactions: In the field of modern organometallic chemistry, oximes and their derivatives have been explored as directing groups in palladium-catalyzed C-H bond functionalization reactions. nih.gov While O-acetyl oximes are often used, the underlying chemistry showcases the potential for this compound derivatives to participate in advanced synthetic methodologies, such as the construction of β-lactams. rsc.orgnih.gov

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Appearance | Colorless to pale yellow crystalline solid |

| Melting Point | 48-52 °C |

| Boiling Point | 275.8 °C at 760 mmHg |

| Density | 1.21 g/cm³ |

| CAS Number | 698-16-8 |

Table 1: Physicochemical Properties of this compound. Data sourced from lookchem.com.

The following table outlines the major research applications of this compound.

| Research Domain | Reaction Type | Products Synthesized |

| Heterocyclic Chemistry | [3+2] Cycloaddition | Isoxazoles, Isoxazolines, Pyrazolines |

| Amide Synthesis | Catalytic Rearrangement | Primary Amides (e.g., Benzamide) |

| Medicinal Chemistry | Intermediate in multi-step synthesis | COX-2 inhibitors, α-glucosidase inhibitors |

| Organometallic Chemistry | Precursor for C-H functionalization reactions | Functionalized ketones, Alcohols, Amines, Heterocycles |

Table 2: Key Research Applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHKODORJRRYBU-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-16-8 | |

| Record name | alpha-chlorobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Alpha Chlorobenzaldoxime and Its Precursors

Classical and Optimized Routes for Oxime Formation

The synthesis of alpha-chlorobenzaldoxime typically proceeds via the chlorination of its precursor, benzaldehyde (B42025) oxime. prepchem.comprepchem.com Therefore, the efficient formation of benzaldehyde oxime is a critical first step. Classical methods for creating oximes have been refined over time to improve yields and reaction efficiencies.

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

The most fundamental and widely used method for synthesizing oximes, including the precursor benzaldehyde oxime, is the condensation reaction between a carbonyl compound (an aldehyde or ketone) and a hydroxylamine derivative, typically hydroxylamine hydrochloride. wikipedia.orgresearchgate.net This reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). researchgate.net This is followed by a dehydration step, which is often facilitated by a mild acid or base, to yield the corresponding oxime. researchgate.net

The reaction between benzaldehyde and hydroxylamine hydrochloride in the presence of a base can produce both E and Z isomers of benzaldehyde oxime. wikipedia.org The reaction conditions, including the solvent and base used, can influence the isomeric ratio of the product. For instance, conducting the reaction in methanol (B129727) at room temperature has been reported to yield predominantly the Z-isomer. wikipedia.org One-pot synthesis methods have also been developed where benzaldehyde or acetophenone (B1666503) can react with hydroxylamine hydrochloride and an alkyl halide in the presence of potassium hydroxide (B78521) to form oxime ethers directly. researchgate.net

Catalytic Systems and Promoters in Oxime Synthesis

To optimize the condensation reaction, various catalytic systems and promoters have been investigated. These agents aim to increase reaction rates, improve yields, and allow for milder reaction conditions. For example, aniline (B41778) has been traditionally used as a catalyst in oxime-forming reactions due to its ability to significantly increase the reaction rate. nih.gov

More recent research has focused on a variety of catalysts. Oxalic acid has been shown to be an effective catalyst for the oximation of aldehydes and ketones with hydroxylamine hydrochloride in acetonitrile, leading to excellent yields in relatively short reaction times. orientjchem.org Transition metal complexes have also proven effective; for instance, a vanadium(V) complex has been used to catalyze the oximation of various carbonyl compounds under slurry conditions, offering a cost-effective and simple work-up procedure. benthamdirect.com Furthermore, palladium-based catalysts, specifically palladacycles formed from oxime compounds, have been identified as exceptional catalysts for various cross-coupling reactions. tandfonline.com

| Catalyst/Promoter | Substrate Example | Key Findings | Reference |

|---|---|---|---|

| Aniline | Aldoses | Significantly increases reaction rates compared to non-catalyzed reactions. | nih.gov |

| Oxalic Acid | Benzaldehyde | Achieved 95% yield in 60 minutes under reflux in acetonitrile. | orientjchem.org |

| Vanadium(V) Complex | Various Carbonyls | Quantitative yields under mild, slurry conditions; protocol is cost-effective and scalable. | benthamdirect.com |

| Palladacycles | Aryl oximes | Exceptional catalysts for ortho-metalation and cross-coupling reactions. | tandfonline.com |

Modernized and Sustainable Synthetic Approaches

In line with the growing emphasis on efficiency and environmental responsibility in chemical manufacturing, modern synthetic approaches for oximes focus on reducing energy consumption, minimizing waste, and improving safety and scalability.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of oximes. nih.govnih.gov This technique often leads to dramatic reductions in reaction times, from hours to mere minutes, along with improved yields and cleaner reaction profiles. mdpi.com For example, the synthesis of pyridoxal (B1214274) oxime quaternary salts saw yields of up to 94% in 3-5 minutes when conducted in acetone (B3395972) under microwave irradiation. mdpi.com In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. nih.govmdpi.com The use of microwave energy can also improve yields in both aniline-catalyzed and non-catalyzed oximation reactions compared to traditional heating methods. nih.gov

| Reaction | Condition | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Oximation of Aldoses (Aniline-catalyzed) | Traditional Heating | Not Specified | 65% | nih.gov |

| Microwave-Assisted | Not Specified | 76% | ||

| Oximation of Aldoses (Non-catalyzed) | Traditional Heating | Not Specified | 56% | nih.gov |

| Microwave-Assisted | Not Specified | 63% | ||

| Synthesis of Pyridoxal Oxime Salts | Microwave (in Acetone) | 3-5 min | 58-94% | mdpi.com |

| Microwave (Solvent-free) | 7-10 min | 42-78% |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to oxime synthesis. numberanalytics.commun.ca This involves several strategies, including the use of environmentally benign solvents, the development of catalyst-free reactions, and the minimization of waste. numberanalytics.com

A key aspect of green synthesis is the replacement of hazardous organic solvents with safer alternatives. Water, for instance, has been successfully used as a green solvent for the aerobic oxidation of primary benzylamines to oximes. organic-chemistry.org Solvent-free approaches, such as "grindstone chemistry," represent another significant advancement. researchgate.net In one such method, various carbonyl compounds were converted to their corresponding oximes in excellent yields by simply grinding the reactants with bismuth(III) oxide (Bi2O3) at room temperature, eliminating the need for any solvent. researchgate.net This approach is not only environmentally friendly but also rapid and efficient. researchgate.net

The development of recoverable and reusable catalysts is another cornerstone of green chemistry. paperpublications.org For example, cupric chloride dihydrate has been used as a recyclable promoter for the hydrolysis of oximes to regenerate carbonyl compounds, a process that avoids hazardous reagents and allows the promoter to be recovered and reused without loss of efficiency. organic-chemistry.org Zeolite catalysts are also being employed to effect the Beckmann rearrangement of oximes, such as in the industrial synthesis of caprolactam, providing a regenerable alternative to stoichiometric acid catalysts like sulfuric acid. paperpublications.org

Continuous Flow Synthesis Techniques for Scalability

For large-scale industrial production, continuous flow synthesis offers significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters, enhanced safety (especially for highly exothermic or hazardous reactions), and improved scalability. researchgate.net

This technology has been successfully applied to reactions involving oximes. For instance, a continuous flow protocol has been developed for the synthesis of bicyclic isoxazolidines from nitrones generated in situ from oximes. researchgate.net This process required very high temperatures that were difficult and unsafe to achieve in conventional batch reactors but could be managed effectively in a flow system, ultimately allowing for the production of a key pharmaceutical intermediate at a rate of 120 g/h. researchgate.net

Furthermore, electrochemical methods have been integrated with continuous flow systems for the synthesis of selenofunctionalized isoxazolines from unsaturated oximes. nih.gov This approach utilizes mild reaction conditions, minimizes the use of hazardous oxidants, and has been shown to be scalable. nih.gov The application of microstructured reactors in continuous flow processes also provides a safe and economically viable alternative to commercial batch processes for related reactions, underscoring the potential of flow chemistry to revolutionize the scalable synthesis of oxime-derived compounds. rsc.org

Heterogeneous Catalysis in Oxime Production

The synthesis of oximes, critical precursors for compounds like this compound, has been significantly advanced through the application of heterogeneous catalysis. This approach offers substantial environmental and efficiency benefits over traditional homogeneous methods, primarily due to the ease of catalyst separation and recycling. A key focus of modern research is the direct ammoximation of aldehydes, an atom-economical process that uses an aldehyde, ammonia (B1221849), and an oxidant in the presence of a solid catalyst.

A cornerstone in this field is the use of titanium silicalite-1 (TS-1), a zeolite catalyst known for its unique redox selectivity in oxidation reactions involving hydrogen peroxide (H₂O₂). nih.govresearchgate.net The MFI (Mordenite Framework Inverted) structure of TS-1, characterized by its hydrophobicity and specific pore dimensions, makes it a highly effective catalyst. researchgate.net It facilitates the liquid-phase ammoximation of aldehydes by activating the reactants, leading to high yields under mild conditions. cip.com.cn For instance, the direct ammoximation of 5-isooctyl salicylaldehyde (B1680747) using a TS-1 catalyst with ammonia and H₂O₂ achieved a product yield of 98.76% under optimized conditions. cip.com.cn The mechanism in these systems is believed to involve the formation of active Ti-OOH species from the interaction between the titanium sites and H₂O₂. nih.govresearchgate.net

Beyond TS-1, a variety of other solid catalysts have been developed for producing benzaldehyde oxime, the direct precursor to this compound. These include supported metal catalysts, where the choice of support material—such as titanium dioxide (TiO₂) or activated carbon—can significantly influence catalytic activity and stability. cardiff.ac.ukmdpi.com Bimetallic nanoparticles, like copper-nickel (Cu-Ni) or gold-palladium (Au-Pd), have shown high activity for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde, a common route to the oxime precursor. cardiff.ac.ukmdpi.com The synergistic effects between the metals and the support material are crucial for enhancing performance. mdpi.com Additionally, solid base catalysts, such as basic alumina (B75360) and zinc oxide (ZnO), have been employed for the solventless synthesis of aldoximes from aldehydes. nih.gov

The table below summarizes key research findings on various heterogeneous catalysts used in the synthesis of oximes or their immediate precursors.

| Catalyst System | Precursor/Reactant | Oxidant | Key Research Findings |

| Titanium Silicalite-1 (TS-1) | 5-isooctyl salicylaldehyde, Ammonia | H₂O₂ | Achieved a 98.76% yield of the corresponding aldoxime under optimized, mild reaction conditions. cip.com.cn |

| Pd@Hierarchical TS-1 (Pd@HTS-1) | Benzyl Alcohol | In situ generated H₂O₂ | Showed a high oxidation rate and nearly 100% selectivity to benzaldehyde due to the confinement of Pd nanoparticles within the catalyst channels. nih.gov |

| CuNi/TiO₂ | Benzyl Alcohol | Molecular Oxygen (O₂) | Demonstrated high yield for benzaldehyde production at 100°C, benefiting from the catalyst's acidic sites and bimetallic nanoparticles. mdpi.com |

| Gold (Au) Nanoparticles on TiO₂ | Benzaldehyde | (Electrocatalytic) | The mixed-phase (anatase and rutile) TiO₂ support enhanced electrocatalytic activity for the oxidation of benzaldehyde to benzoic acid. mdpi.com |

| CuO/Carbon Material | Benzaldoxime (B1666162), Iodobenzene | N/A (One-Pot Synthesis) | Acted as an efficient and recyclable heterogeneous catalyst for the synthesis of N-arylamides from benzaldoxime. nih.gov |

| Bismuth(III) Oxide (Bi₂O₃) | p-chlorobenzaldehyde, Hydroxylamine hydrochloride | N/A (Solvent-free) | Proved effective for oxime synthesis under solvent-free grinding conditions, showcasing a green chemistry approach. nih.gov |

Ongoing research continues to refine these heterogeneous systems, focusing on improving catalyst stability, enhancing selectivity, and developing processes that utilize green oxidants like molecular oxygen or in situ generated hydrogen peroxide. cardiff.ac.ukacs.org These advancements are pivotal for the sustainable industrial production of oximes and their derivatives.

Mechanistic Investigations of Chemical Transformations Involving Alpha Chlorobenzaldoxime

Nucleophilic Substitution Reactions at the alpha-Chloro Position

The carbon-chlorine bond in alpha-chlorobenzaldoxime is susceptible to nucleophilic attack, allowing for the displacement of the chloride ion. The mechanism of this substitution can vary depending on the reaction conditions and the nature of the nucleophile.

Examination of SNAr Pathways and Reactivity Trends

While not a traditional aromatic ring, the C=N bond of the oxime provides a site for a reaction analogous to Nucleophilic Aromatic Substitution (SNAr). In this pathway, the nucleophile attacks the sp2-hybridized carbon, leading to a tetrahedral intermediate. The subsequent departure of the chloride leaving group restores the C=N double bond. For a true SNAr reaction to occur on an aromatic ring, the presence of strong electron-withdrawing groups is typically necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com In the case of this compound, the electronegativity of the nitrogen and oxygen atoms in the oxime group can help to stabilize the negative charge that develops on the carbon atom during the formation of the tetrahedral intermediate.

The reactivity in SNAr-type reactions is influenced by the polarization of the bond containing the leaving group. youtube.com The presence of electron-withdrawing substituents on the benzene (B151609) ring of this compound would be expected to enhance the electrophilicity of the carbon atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups would likely decrease the reaction rate.

Kinetics of Substitution Processes

Nucleophilic substitution reactions can proceed through different mechanisms, primarily SN1 (unimolecular) and SN2 (bimolecular). The SN2 mechanism is a one-step concerted process where the nucleophile attacks as the leaving group departs. ucsd.edulibretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics. libretexts.orglibretexts.org

Rate = k[Substrate][Nucleophile] libretexts.org

In contrast, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate in the rate-determining step. ucsd.edu The reaction rate is dependent only on the concentration of the substrate, following first-order kinetics. masterorganicchemistry.com

Rate = k[Substrate] masterorganicchemistry.com

For this compound, the sp2 hybridization of the carbon atom makes the formation of a carbocation intermediate energetically unfavorable, thus a pure SN1 pathway is unlikely. The reaction is more likely to proceed through a bimolecular mechanism, either a concerted SN2-like pathway or an addition-elimination (SNAr-type) mechanism. Kinetic studies on similar systems, such as the reactions of alpha-chloroacetanilides with benzylamines, have shown second-order kinetics, supporting a bimolecular process. nih.gov Inverse secondary kinetic isotope effects observed in these studies suggest a change in hybridization at the carbon center in the transition state. nih.gov

Influence of Substituents on Reaction Rates and Selectivity

The electronic nature of substituents on the aromatic ring of this compound is expected to have a significant impact on the rate of nucleophilic substitution. Electron-withdrawing groups increase the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. pressbooks.pub Conversely, electron-donating groups decrease the electrophilicity of the carbon, leading to a slower reaction rate.

This relationship can be quantified using the Hammett equation, which relates the reaction rate constants for a series of substituted derivatives to the substituent constants (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic substitution reactions where negative charge is built up in the transition state. For example, kinetic studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides, another system involving nucleophilic substitution at a non-sp3 carbon, yielded a positive ρ-value of +2.02, indicating that electron-withdrawing substituents accelerate the reaction. mdpi.com A similar trend would be anticipated for nucleophilic substitution reactions of this compound.

The following table illustrates the expected qualitative effect of various substituents on the rate of nucleophilic substitution at the alpha-chloro position of this compound.

| Substituent (on Benzene Ring) | Electronic Effect | Expected Effect on Reaction Rate |

|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Increase |

| -CN | Electron-Withdrawing | Increase |

| -Cl | Electron-Withdrawing (Inductive) | Increase |

| -H | Neutral (Reference) | Baseline |

| -CH₃ | Electron-Donating (Inductive and Hyperconjugation) | Decrease |

| -OCH₃ | Electron-Donating (Resonance) | Decrease |

1,3-Dipolar Cycloaddition Reactions of Derived Nitrile Oxides

This compound serves as a stable precursor for the generation of benzonitrile (B105546) oxide, a highly reactive 1,3-dipole. This intermediate readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, providing a powerful method for the synthesis of five-membered heterocyclic compounds.

Generation and In Situ Reactivity of Nitrile Oxides from this compound

Benzonitrile oxide is typically generated in situ from this compound by dehydrochlorination using a base, such as triethylamine (B128534). The unstable nature of nitrile oxides necessitates their immediate use in subsequent reactions. Once formed, the benzonitrile oxide can react with a wide range of dipolarophiles, including alkenes and alkynes, to form isoxazolines and isoxazoles, respectively.

The general scheme for the generation of benzonitrile oxide and its subsequent cycloaddition is as follows:

The reaction is initiated by the abstraction of the hydroxyl proton by a base, followed by the elimination of a chloride ion.

The generated benzonitrile oxide then reacts with a dipolarophile in a concerted fashion. For example, the reaction with an alkene yields a 3,5-disubstituted-2-isoxazoline.

In the absence of a suitable dipolarophile, nitrile oxides can dimerize to form furoxans. To suppress this side reaction, methods such as the slow addition of the base or high dilution conditions can be employed.

Regioselectivity and Stereoselectivity in Cycloaddition Processes

The 1,3-dipolar cycloaddition of nitrile oxides is a highly regioselective and stereoselective process. The regioselectivity, which refers to the orientation of the dipole relative to the dipolarophile, is governed by both electronic and steric factors. According to the Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For cycloadditions of benzonitrile oxide with monosubstituted alkenes, the predominant regioisomer formed is the 5-substituted isoxazoline (B3343090). This is a result of the favorable interaction between the HOMO of the alkene and the LUMO of the nitrile oxide.

The stereoselectivity of the cycloaddition is also a key feature. The reaction is a concerted, suprafacial-suprafacial process, meaning that the stereochemistry of the alkene is retained in the isoxazoline product. For example, a cis-alkene will yield a cis-substituted isoxazoline, while a trans-alkene will give a trans-substituted product.

The following table provides examples of the regioselectivity observed in the 1,3-dipolar cycloaddition of benzonitrile oxide with various alkenes.

| Dipolarophile | Major Product (Regioisomer) | Reference |

|---|---|---|

| Styrene | 3-Phenyl-5-phenyl-2-isoxazoline | General observation for monosubstituted alkenes |

| Propene | 5-Methyl-3-phenyl-2-isoxazoline | General observation for monosubstituted alkenes |

| Methyl acrylate | 5-Methoxycarbonyl-3-phenyl-2-isoxazoline | General observation for electron-deficient alkenes |

Intramolecular Cyclizations Leading to Complex Architectures

One of the most powerful applications of this compound in organic synthesis is its role as a precursor to benzonitrile oxide. Through treatment with a base, this compound undergoes dehydrochlorination to generate this highly reactive 1,3-dipole. When a suitable dipolarophile, such as an alkene or alkyne, is tethered to the parent molecule, a subsequent intramolecular [3+2] cycloaddition can occur. This process, known as an Intramolecular Nitrile Oxide Cycloaddition (INOC), is a highly efficient method for constructing bicyclic and polycyclic systems containing a fused isoxazole (B147169) or isoxazoline ring. nih.gov

The mechanism of the INOC reaction begins with the base-mediated formation of the nitrile oxide intermediate. This is followed by a concerted cycloaddition wherein the nitrile oxide's oxygen and carbon termini bond simultaneously to the tethered π-system. This reaction is governed by the principles of orbital symmetry and is highly regioselective. The formation of five- and six-membered rings is generally favored due to favorable entropic and enthalpic factors. uq.edu.au

Table 1: Key Steps in Intramolecular Nitrile Oxide Cycloaddition (INOC)

| Step | Description | Intermediate/Transition State |

| 1. Deprotonation | A base abstracts the acidic hydroxyl proton from the oxime. | Oximate anion |

| 2. Elimination | The oximate undergoes elimination of the chloride ion. | Benzonitrile oxide (1,3-dipole) |

| 3. Cycloaddition | The nitrile oxide undergoes an intramolecular [3+2] cycloaddition with a tethered alkene or alkyne. | Fused bicyclic transition state |

Detailed research has demonstrated the utility of this strategy. For instance, derivatives of aldoximes containing tethered alkynes or alkenes can undergo intramolecular oxidative cycloaddition to yield polycyclic isoxazole derivatives in high yields. nih.govmdpi.com While these examples often generate the nitrile oxide through oxidation of the aldoxime, the dehydrohalogenation of the corresponding alpha-chloroaldoxime is a well-established and common alternative for generating the necessary nitrile oxide intermediate in situ. nih.gov The resulting fused heterocyclic systems are valuable scaffolds in medicinal chemistry and serve as versatile precursors for further synthetic transformations, such as the reductive ring-opening of the isoxazole to reveal β-hydroxy ketones or β-amino alcohols. nih.govwikipedia.org

Rearrangement Reactions and Other Mechanistic Pathways

Beyond cycloadditions, this compound and its derivatives can engage in a variety of other mechanistically distinct transformations, including rearrangements and radical-mediated reactions.

While direct literature detailing oxonium ion-mediated transformations of this compound is scarce, the mechanistic principle of NGP provides a framework for predicting the reactivity of suitably functionalized derivatives. For example, an this compound derivative bearing a hydroxyl or alkoxy group at an appropriate position could plausibly undergo such a transformation.

Consider a hypothetical derivative where a hydroxyl group is positioned to allow for the formation of a five- or six-membered ring. The reaction would proceed as follows:

Intramolecular Attack: The lone pair of the neighboring oxygen atom attacks the carbon bearing the chlorine, displacing the chloride ion.

Oxonium Ion Formation: A cyclic oxonium ion intermediate is formed.

Nucleophilic Opening: An external nucleophile attacks one of the carbons of the cyclic intermediate, opening the ring to form the final product.

This pathway is analogous to well-documented instances of NGP, such as the stereocontrolled substitution reactions of acyclic acetals, where a neighboring ester group participates to form a dioxolenium ion intermediate (a type of oxonium ion), thereby directing the stereochemical outcome of the reaction. nih.govorganic-chemistry.org The significant rate acceleration observed in NGP reactions is attributed to the high effective concentration of the internal nucleophile. scribd.comnih.gov

This compound can serve as a precursor to nitrogen-centered radicals under photolytic or reductive conditions. The oxime functional group is known to generate iminoxyl radicals (possessing an N–O• fragment) upon one-electron oxidation. nih.gov These radicals are key intermediates in various transformations. For instance, photolysis of oxime derivatives can lead to the homolytic cleavage of the N–O bond, generating iminyl and other radical species. beilstein-journals.org

Once formed, these radical intermediates can undergo a variety of subsequent reactions. A particularly relevant pathway is intramolecular cyclization, where the radical center adds to a tethered π-system, such as an alkene or aromatic ring. This provides a powerful method for the synthesis of nitrogen-containing heterocycles.

Table 2: Plausible Radical Reactions of this compound

| Initiation Method | Radical Formed (Initial) | Subsequent Reaction Example | Product Type |

| Photolysis (UV) | Iminoxyl Radical | Intramolecular addition to an alkene | Cyclic nitrone |

| One-electron reduction | Iminoxyl Radical | Hydrogen atom abstraction | Benzaldehyde (B42025) |

| Photolysis (UV) | Iminyl Radical | Intramolecular cyclization onto an aromatic ring | Fused heterocycle |

Studies on oxime carbamates have shown that photolytically generated iminyl radicals can cyclize onto adjacent aromatic rings, and aminyl radicals can undergo 5-exo-trig cyclization onto pendant alkenes. beilstein-journals.org The regioselectivity of these radical cyclizations is often predictable based on the stability of the resulting radical and the ring size of the product. The generation of radical species from this compound offers a complementary set of synthetic strategies to the ionic pathways typically associated with this compound, enabling the construction of complex molecules under mild, non-ionic conditions. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all components, are highly valued for their efficiency and atom economy. mdpi.com While this compound is not a typical substrate for classic MCRs like the Ugi or Passerini reactions, its ability to generate reactive intermediates in situ allows it to participate in novel MCRs. beilstein-journals.orgresearchgate.net

The key to its utility in MCRs lies in its function as a stable precursor to benzonitrile oxide. As previously discussed, base-mediated dehydrochlorination of this compound generates this 1,3-dipole. In the presence of a suitable dipolarophile and potentially other reactants, this can initiate a cascade of reactions.

A plausible MCR mechanism involves the in-situ generation of benzonitrile oxide from this compound, which is then trapped by a dipolarophile in a [3+2] cycloaddition. If the dipolarophile is itself generated in situ or is part of a larger molecule that can undergo subsequent transformations, a complex MCR can be designed.

For example, a three-component reaction could be envisioned between:

this compound (nitrile oxide precursor)

A base (to trigger nitrile oxide formation)

An unsaturated compound (dipolarophile)

The mechanism would proceed via the formation of benzonitrile oxide, which then undergoes an intermolecular [3+2] cycloaddition with the unsaturated component to yield an isoxazoline or isoxazole derivative. nih.gov This strategy allows for the rapid construction of heterocyclic scaffolds from simple starting materials in a single pot, embodying the principles of green and efficient chemistry. beilstein-journals.org

Strategic Applications of Alpha Chlorobenzaldoxime in Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

The controlled generation of benzonitrile (B105546) oxide from alpha-chlorobenzaldoxime is a cornerstone for the synthesis of a multitude of five-membered heterocycles through [3+2] cycloaddition reactions. This strategy has been extensively employed to access isoxazoles, isoxazolines, and oxadiazolines, which are prevalent motifs in medicinal chemistry and materials science.

Synthesis of Isoxazoles and Isoxazolines

The 1,3-dipolar cycloaddition reaction of benzonitrile oxide, generated from this compound, with alkynes and alkenes provides a direct and efficient route to isoxazoles and isoxazolines, respectively. researchgate.netnih.gov This method is highly valued for its regioselectivity and broad substrate scope.

The reaction with alkynes leads to the formation of 3,5-disubstituted isoxazoles. Research has shown that this cycloaddition can be carried out under mild, metal-free conditions, for instance, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. researchgate.net This approach tolerates a variety of functional groups, including unprotected phenolic hydroxyl groups. researchgate.net The versatility of this method is further highlighted by its application in the synthesis of complex molecules, such as modifying terminal alkyne functionalities in building blocks inspired by natural products to afford isoxazole-containing scaffolds. cam.ac.uk

Similarly, the reaction with alkenes produces isoxazolines. The process often proceeds with high regioselectivity, leading to 3,5-disubstituted 2-isoxazolines when terminal olefins are used. mdpi.com The in situ generation of benzonitrile oxide from this compound and a base like triethylamine (B128534) allows for a one-pot synthesis of these heterocycles. researchgate.net This strategy has been instrumental in the synthesis of various isoxazoline (B3343090) derivatives, including those with potential pharmaceutical applications. researchgate.net

Table 1: Synthesis of Isoxazoles and Isoxazolines from this compound

| Dipolarophile | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | DBU | DMF | 3,5-Diphenylisoxazole | 85 | researchgate.net |

| 4-Methoxyphenylacetylene | DBU | DMF | 3-Phenyl-5-(4-methoxyphenyl)isoxazole | 82 | researchgate.net |

| Terminal Alkyne Building Block | Base | - | Isoxazole (B147169) derivative | - | cam.ac.uk |

| Styrene | Triethylamine | Toluene | 3,5-Diphenyl-2-isoxazoline | - | researchgate.net |

| Allyl Alcohol | DBU | DMF | (3-Phenylisoxazolin-5-yl)methanol | 75 | researchgate.net |

Formation of Oxadiazolines and Related Nitrogen-Oxygen Heterocycles

This compound is a key reagent for the synthesis of 1,2,4-oxadiazolines through its conversion to benzonitrile oxide and subsequent [3+2] cycloaddition with imines. mdpi.comnih.govsctunisie.org This reaction provides a direct and efficient pathway to these five-membered nitrogen-oxygen heterocycles.

The reaction typically proceeds by generating benzonitrile oxide in situ from this compound using a base, which then reacts with an imine dipolarophile. mdpi.comsctunisie.org A variety of bases can be employed, with cesium carbonate (Cs₂CO₃) often providing excellent yields. mdpi.com This methodology has been successfully applied to the synthesis of complex tricyclic 1,2,4-oxadiazolines fused to tetrahydro-isoquinoline frameworks, demonstrating its utility in constructing intricate molecular architectures. mdpi.comnih.gov The reaction is generally regioselective, with the oxygen atom of the nitrile oxide attacking the imidic carbon. sctunisie.org

The scope of the reaction is broad, accommodating various substituted imines, including cyclic and heterocyclic imines. mdpi.com For instance, the reaction of benzonitrile oxide with 3,4-dihydroisoquinoline (B110456) imines leads to the corresponding fused tricyclic 1,2,4-oxadiazolines in high yields. mdpi.com This highlights the robustness and versatility of using this compound as a benzonitrile oxide precursor for accessing diverse oxadiazoline derivatives.

Table 2: Synthesis of 1,2,4-Oxadiazolines from this compound and Imines

| Imine Substrate | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzylidene-methylamine | Triethylamine | Toluene | 3-Methyl-2,5-diphenyl-2,3-dihydro-1,2,4-oxadiazole | - | rjptonline.org |

| 3,4-Dihydroisoquinoline | Cs₂CO₃ | CH₂Cl₂ | Tricyclic 1,2,4-oxadiazoline-fused tetrahydro-isoquinoline | 95 | mdpi.com |

| N-(4-Methoxybenzylidene)aniline | Triethylamine | Toluene | 2,3-Diphenyl-5-(4-methoxyphenyl)-2,3-dihydro-1,2,4-oxadiazole | - | rjptonline.org |

| Indolin-2,3-dione (lactim form) | - | Protic Solvents | 1,2,4-Oxadiazole[4,5-a]indolone derivative | - | acs.org |

Integration into Fused Heterocyclic Systems

The reactivity of this compound as a benzonitrile oxide precursor extends to the construction of more complex fused heterocyclic systems. mdpi.comresearchgate.net This is often achieved through intramolecular cycloadditions or by using the initially formed heterocycle as a scaffold for further transformations.

One notable application is the synthesis of isoxazolodihydropyridinones. This involves the 1,3-dipolar cycloaddition of nitrile oxides, generated from various N-hydroxybenzimidoyl chlorides (the chlorinated form of aldoximes), onto 2,4-dioxopiperidines. nih.gov This strategy allows for the creation of a library of novel fused heterocyclic compounds with potential biological activity. nih.gov

Furthermore, isoxazoles synthesized from this compound can serve as versatile intermediates for building other fused systems. For example, 3-(2-nitrophenyl)isoxazoles, which can be prepared from alpha-chlorooximes, undergo reductive heterocyclization to yield quinoline-4-amines. nih.gov This heterocycle-to-heterocycle transformation demonstrates the utility of the isoxazole ring as a masked functionality that can be unveiled to construct more complex fused aromatic systems. nih.gov The intramolecular cycloaddition of nitrile oxides generated from appropriately substituted this compound derivatives is another powerful strategy for accessing fused isoxazoles. mdpi.commdpi.com

Table 3: Examples of Fused Heterocyclic Systems from this compound

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| N-Boc-2,4-dioxopiperidine | 1,3-Dipolar Cycloaddition | Isoxazolodihydropyridinone | nih.gov |

| 3-(2-Nitrophenyl)isoxazole | Reductive Heterocyclization | Quinoline-4-amine | nih.gov |

| Alkenyl-substituted aldoxime | Intramolecular Nitrile Oxide Cycloaddition | Fused Isoxazole | mdpi.com |

| 1,5-Diallyl-1,5-benzodiazepine-2,4-dione | 1,3-Dipolar Cycloaddition | Fused Isoxazoline-benzodiazepinedione | imist.ma |

Synthesis of Azomethine Oxides

While this compound is primarily known as a precursor to nitrile oxides, the broader class of oximes and their derivatives are fundamental in the synthesis of azomethine oxides, more commonly known as nitrones. Nitrones are valuable 1,3-dipoles in their own right, participating in cycloaddition reactions to form various five-membered heterocycles. The synthesis of nitrones often involves the condensation of N-substituted hydroxylamines with aldehydes or ketones.

Although the direct conversion of this compound to an azomethine oxide is not a commonly cited primary application, its structural relative, the oxime, is a key starting point for nitrone synthesis. For instance, the reaction of aldehydes with N-alkylhydroxylamines readily yields nitrones. Furthermore, alpha-chloro nitrones have been synthesized and utilized as oxidizing agents. rasayanjournal.co.in These alpha-chloro nitrones are more reactive than their non-halogenated counterparts due to the electron-withdrawing effect of the chlorine atom. rasayanjournal.co.in

The chemistry of nitrones is extensive, with 1,3-dipolar cycloaddition being a prominent reaction. researchgate.net They react with alkenes to produce isoxazolidines. nih.gov While the direct, one-step synthesis of azomethine oxides from this compound is not a standard transformation, the foundational chemistry of oximes, from which this compound is derived, is central to the formation of this important class of 1,3-dipoles.

Role as a Versatile Building Block for Complex Molecular Architectures

Beyond its direct use in forming heterocyclic rings, this compound serves as a versatile building block, providing access to reactive intermediates that can participate in a variety of advanced organic transformations.

Precursor in Advanced Organic Transformations

The dehydrochlorination of this compound to form benzonitrile oxide is a gateway to numerous synthetic applications beyond simple cycloadditions. researchgate.netresearchgate.net Benzonitrile oxide is a highly reactive species that can engage in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. tcichemicals.com This approach is highly efficient and atom-economical for generating molecular diversity.

This compound also functions as an electrophilic precursor. For instance, its reaction with nucleophiles can lead to the formation of new C-N or C-O bonds, setting the stage for subsequent transformations. The compound's utility is further demonstrated in its use for the synthesis of alpha-chloro nitrones, which have been shown to be effective oxidizing agents for the conversion of alkyl halides to aldehydes. rasayanjournal.co.in

Moreover, the isoxazole and isoxazoline heterocycles synthesized from this compound are themselves stable intermediates that can be elaborated into more complex structures. The isoxazole ring can be considered a stable protecting group for a 1,3-dicarbonyl functionality, which can be unmasked under reductive conditions. nih.gov This latent functionality allows for the introduction of the 1,3-dicarbonyl motif late in a synthetic sequence, enhancing its strategic value in the total synthesis of complex natural products.

Enabling Late-Stage Chemical Diversification and Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthetic sequence. wikipedia.orgscispace.com This approach avoids the need for lengthy de novo synthesis for each new analogue, accelerating the exploration of structure-activity relationships (SAR). scispace.comnih.gov this compound is a key player in LSF, serving as a reliable precursor for benzonitrile oxide, which can be generated in situ under mild conditions, typically by using a base like triethylamine.

The primary application of this compound in this context is the 1,3-dipolar cycloaddition reaction between the generated benzonitrile oxide and various dipolarophiles (such as alkenes or alkynes) present on a complex molecular scaffold. nih.govacs.org This reaction introduces a new heterocyclic ring, typically an isoxazoline or isoxazole, onto the parent molecule, thus creating a structurally diverse library of analogues from a common advanced intermediate. researchgate.net The reaction's utility is enhanced by its high chemoselectivity, proceeding efficiently without affecting other sensitive functional groups often present in complex molecules. wikipedia.orgnih.gov This method allows for the targeted modification of molecular properties such as solubility, metabolic stability, and target binding affinity.

Table 1: Examples of Late-Stage Functionalization using this compound

| Starting Material (Complex Molecule) | Dipolarophile | Product (Diversified Molecule) | Reaction Principle | Reference |

|---|---|---|---|---|

| Allyl-substituted aromatic compound | Alkene | Naphthyl C-glycoside precursor | Intramolecular 1,3-dipolar cycloaddition | psu.edu |

| Complex molecule with a terminal alkyne | Alkyne | Isoxazole-containing drug analogue | Intermolecular 1,3-dipolar cycloaddition | nih.gov |

| N-allyl-pyrazolo-benzodiazepine | Alkene | Isoxazoline-pyrazolo-benzodiazepine hybrid | Intermolecular 1,3-dipolar cycloaddition | mdpi.com |

| Allyl-aryl ether | Alkene | 3-phenyl-5-(aryloxymethyl)isoxazoline | Intermolecular 1,3-dipolar cycloaddition | mdpi.com |

Synthesis of N-O Linked Glycosides and Bioisosteres (focus on chemical bond formation)

The chemistry of this compound is central to the synthesis of isoxazoles, which are important heterocyclic structures containing a characteristic N-O bond within the ring. These are not glycosides in the traditional sense, but the principles of their formation are relevant to constructing complex molecules with N-O linkages. Isoxazoles are widely recognized as crucial bioisosteres in drug design. nih.govrsc.org A bioisostere is a chemical substituent or group that can be interchanged with another group to produce a molecule with similar biological properties, often improving potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.net

The formation of the isoxazole ring from this compound involves a key [3+2] cycloaddition reaction. First, this compound is treated with a base to eliminate hydrogen chloride, generating benzonitrile oxide in situ. This highly reactive 1,3-dipole then readily reacts with an alkyne (a dipolarophile). The reaction proceeds via a concerted mechanism where the two new covalent bonds (one C-C and one C-O bond) are formed, resulting in a stable, five-membered isoxazole ring. organic-chemistry.orgorganic-chemistry.org

The isoxazole ring is an effective bioisostere for amide and ester functional groups. mdpi.com Its geometry, size, and electronic properties, including its ability to act as a hydrogen bond acceptor via the nitrogen and oxygen atoms, allow it to mimic the peptide bond in biological systems. symc.edu.cn This substitution can enhance metabolic stability by replacing the hydrolytically labile amide bond with a robust aromatic ring. rsc.org

Table 2: Bioisosteric Relationship between Amide/Ester and Isoxazole

| Functional Group | Structure | Key Features Mimicked by Isoxazole |

|---|---|---|

| Amide | R-CO-NH-R' | Planarity, dipole moment, hydrogen bond acceptor capability. |

| Ester | R-CO-O-R' | Planarity, dipole moment, hydrogen bond acceptor capability. |

| Isoxazole | (as replacement) | Rigid planar structure, distribution of electron density, N and O atoms as H-bond acceptors. mdpi.comsymc.edu.cn |

The synthesis of sugar-derived nitrile oxides has also been explored for creating complex C-glycosides and pseudo-disaccharides, where the nitrile oxide is attached to a sugar moiety before undergoing cycloaddition. psu.eduthieme-connect.comthieme-connect.com

Applications in the Synthesis of alpha-Amino Acid Derivatives

The isoxazole heterocycle, readily synthesized from this compound, serves as a versatile synthon for the preparation of novel, unnatural α-amino acid derivatives. rsc.orgresearchgate.net These non-proteinogenic amino acids are valuable building blocks for creating peptides and peptidomimetics with unique structural and biological properties. mdpi.com

The primary strategy involves the reductive cleavage of the isoxazole's N-O bond. This transformation unmasks other functional groups and is a key step in converting the heterocyclic core into an acyclic amino acid precursor. nih.gov Depending on the reducing agent and the substitution pattern of the isoxazole, the ring can be opened to yield various useful intermediates. For instance, catalytic hydrogenation (e.g., using Raney Nickel or other metal catalysts) or the use of reagents like molybdenum hexacarbonyl can cleave the N-O bond to produce β-aminoenones or β-hydroxy ketones. researchgate.netresearchgate.netacs.org

These intermediates can then be further elaborated into α-amino acid derivatives through established synthetic transformations. For example, a β-hydroxy ketone can be converted to the target amino acid through steps involving amination and oxidation. An alternative approach involves incorporating the isoxazole ring as a side chain substituent onto an existing amino acid framework, such as alanine, creating hybrid amino acid derivatives. rsc.org

Table 3: Synthetic Pathway from Isoxazole to α-Amino Acid Derivatives

| Step | Transformation | Intermediate/Product | Reagents & Conditions | Reference |

|---|---|---|---|---|

| 1 | Isoxazole Synthesis | 3,5-Disubstituted Isoxazole | α-Chlorobenzaldoxime, alkyne, base (e.g., Et3N) | organic-chemistry.org |

| 2 | Reductive Ring Cleavage | β-Aminoenone or β-Hydroxy Ketone | H₂, Metal Catalyst (e.g., Raney-Ni, Cu) or Mo(CO)₆ | nih.govresearchgate.netcjcatal.com |

| 3 | Functional Group Interconversion | α-Amino Acid Derivative | Standard synthetic methods (e.g., amination, oxidation, hydrolysis) | acs.org |

Derivatives and Analogues of Alpha Chlorobenzaldoxime: Synthesis and Research Properties

Synthesis of Substituted alpha-Chlorobenzaldoxime Analogues

The synthesis of substituted α-chlorobenzaldoxime analogues is a significant area of research, primarily due to their utility as precursors in the creation of more complex molecules. A common approach involves the modification of benzaldehyde (B42025) and its derivatives.

A typical synthesis begins with a substituted benzaldehyde, which is reacted with hydroxylamine (B1172632) hydrochloride. This reaction, often carried out in the presence of a base like sodium hydroxide (B78521), results in the corresponding substituted benzaldoxime (B1666162). The subsequent step is the chlorination of the oxime to introduce the α-chloro group. One established method for this chlorination utilizes tert-butyl hypochlorite, frequently in a co-solvent system like isopropanol, at low temperatures to ensure selectivity and yield. smolecule.com For instance, 4-bromobenzaldehyde (B125591) can be converted to 4-bromobenzaldehyde oxime, which is then chlorinated to produce 4-bromo-α-chlorobenzaldoxime. smolecule.com

The reactivity of the starting benzaldehyde is influenced by the nature and position of the substituents on the benzene (B151609) ring. Both electron-donating and electron-withdrawing groups can be accommodated, leading to a diverse range of α-chlorobenzaldoxime analogues. This versatility allows for the generation of a library of compounds with varying electronic and steric properties, which is crucial for studying structure-activity relationships in subsequent applications.

A general procedure for the synthesis of α-chlorobenzaldoxime involves dissolving benzaldoxime in a solvent like chloroform (B151607) and cooling the solution. Dry chlorine gas is then introduced while maintaining a low temperature. After the chlorination is complete, residual chlorine is removed, and the solvent is evaporated. The crude product is then purified, often by crystallization from a solvent such as petroleum ether. echemi.com

These substituted α-chlorobenzaldoxime analogues serve as key intermediates in various organic reactions. One notable application is in 1,3-dipolar cycloaddition reactions. The α-chlorobenzaldoxime, in the presence of a base like triethylamine (B128534), generates a nitrile oxide in situ. This highly reactive intermediate can then react with a variety of dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings like isoxazoles and isoxazolines. nih.gov For example, the reaction of α-chlorobenzaldoxime with an alkynol in dichloromethane (B109758) using triethylamine as a base yields an isoxazole (B147169) derivative. nih.gov This method has been extended to synthesize spiro-isoxazolines by reacting the nitrile oxide derived from α-chlorobenzaldoxime with cyclic alkenes. nih.gov

The table below summarizes the synthesis of some substituted α-chlorobenzaldoxime analogues and their precursors.

| Precursor | Reagents | Product | Reference |

| 4-Bromobenzaldehyde | 1. Hydroxylamine hydrochloride, NaOH2. tert-Butyl hypochlorite | 4-Bromo-α-chlorobenzaldoxime | smolecule.com |

| Benzaldehyde Oxime | Chlorine, Chloroform | α-Chlorobenzaldoxime | echemi.com |

| α-Chlorobenzaldoxime | Alkynol, Triethylamine | Substituted Isoxazole | nih.gov |

| α-Chlorobenzaldoxime | Cyclic Alkenol, Triethylamine | Spiro-isoxazoline | nih.gov |

Design and Synthesis of Chemically Modified Derivatives for Research Probes

The chemical modification of α-chlorobenzaldoxime and its analogues is a key strategy for the development of research probes, particularly fluorescent probes for biological imaging. These probes are designed with a modular structure, typically consisting of a recognition element that binds to a specific biological target and a fluorophore for signal generation.

The synthesis of these probes often leverages the reactivity of the α-chlorobenzaldoxime moiety to construct heterocyclic systems that can act as or be linked to fluorophores. For instance, the nitrile oxide generated from α-chlorobenzaldoxime can undergo cycloaddition reactions to form isoxazoles, which can be incorporated into larger conjugated systems to create fluorescent molecules.

A notable example is the use of α-chlorobenzaldoxime in the synthesis of benzothiazole-based fluorescent probes. researchgate.net Benzothiazole (B30560) derivatives are known for their favorable photophysical properties, such as high quantum yields and large Stokes shifts, making them excellent candidates for fluorescent probes. researchgate.net The synthesis can involve the reaction of a functionalized α-chlorobenzaldoxime with a molecule containing a benzothiazole core or the construction of the benzothiazole ring system using a derivative of α-chlorobenzaldoxime.

The design of these probes is guided by the need for specificity towards a biological target. For example, in the development of probes for α1-adrenergic receptors, a quinazoline (B50416) moiety, known to bind to these receptors, was chosen as the pharmacophore. This recognition element was then linked to a fluorophore like coumarin (B35378) or fluorescein. nih.gov While this specific example does not directly use α-chlorobenzaldoxime, the principle of combining a recognition unit with a signaling unit is central to the design of research probes derived from it.

The versatility of α-chlorobenzaldoxime derivatives allows for the systematic modification of the probe's structure to optimize its properties. This can include altering the substituents on the aromatic ring to fine-tune the electronic properties of the fluorophore, or modifying the linker between the recognition element and the fluorophore to improve binding affinity or cell permeability.

The table below provides examples of how chemically modified derivatives of α-chlorobenzaldoxime can be utilized in the design of research probes.

| Derivative Type | Application | Design Principle | Potential Fluorophore |

| Isoxazole-containing compounds | Fluorescent probes for biomolecules | Incorporation of the isoxazole ring into a larger π-conjugated system to create a fluorophore. | Benzothiazole, Coumarin |

| Spiro-isoxazoline derivatives | Probes for specific biological targets | The spirocyclic system can provide a rigid scaffold for the precise positioning of functional groups for target recognition. | Appended fluorescent tags |

| Benzothiazole-based probes | Detection of metal ions, anions, and biological macromolecules | The benzothiazole core acts as a robust fluorophore with excellent optical properties. researchgate.net | Benzothiazole |

Impact of Structural Modifications on Chemical Reactivity

Structural modifications of α-chlorobenzaldoxime and its derivatives have a profound impact on their chemical reactivity. These modifications can influence the electronic and steric properties of the molecule, thereby altering its behavior in chemical reactions.

The substituents on the aromatic ring of α-chlorobenzaldoxime play a crucial role in determining the reactivity of the nitrile oxide intermediate formed during 1,3-dipolar cycloaddition reactions. Electron-withdrawing groups on the benzene ring can stabilize the nitrile oxide, potentially decreasing its reactivity. Conversely, electron-donating groups can destabilize the nitrile oxide, making it more reactive. This allows for the tuning of the reaction rate and selectivity by simply changing the substituent on the starting benzaldehyde.

For example, in the synthesis of spiro-isoxazolines, the choice of substituent on the α-chlorobenzaldoxime can influence the stereochemical outcome of the cycloaddition reaction. nih.gov The steric bulk of the substituent can also play a significant role, potentially hindering the approach of the dipolarophile and affecting the regioselectivity of the reaction.

Furthermore, structural modifications to the molecules reacting with α-chlorobenzaldoxime derivatives also impact the outcome. In the reaction of α-chlorobenzaldoximes with Morita-Baylis-Hillman (MBH) carbonates, the structure of the MBH carbonate influences the yield and enantioselectivity of the resulting β-amino acid derivatives. db-thueringen.de Halogen-substituted MBH carbonates, for instance, react efficiently, though ortho-substituted electrophiles may require higher catalyst loading due to increased steric hindrance. db-thueringen.de

The introduction of different functional groups into the derivatives of α-chlorobenzaldoxime can also open up new avenues for chemical transformations. For example, the presence of a hydroxyl group in a derivative allows for subsequent reactions such as oxidation or etherification. Similarly, the incorporation of an exo-methylene group in a lactam derived from a reaction involving an α-chlorobenzaldoxime analogue provides a site for further diastereoselective modifications, such as hydrogenation. db-thueringen.de

The table below illustrates the impact of structural modifications on the chemical reactivity of α-chlorobenzaldoxime derivatives.

| Structural Modification | Impact on Reactivity | Example Reaction | Reference |

| Electron-withdrawing group on benzene ring | May decrease reactivity of the in situ generated nitrile oxide. | 1,3-dipolar cycloaddition | nih.gov |

| Electron-donating group on benzene ring | May increase reactivity of the in situ generated nitrile oxide. | 1,3-dipolar cycloaddition | nih.gov |

| Steric bulk of substituents | Can influence regioselectivity and stereoselectivity. | Synthesis of spiro-isoxazolines | nih.gov |

| Halogen substitution on reacting partner (MBH carbonate) | Generally good yields, but ortho-substitution can decrease reaction rate due to sterics. | N-allylation of halogenated acetamides | db-thueringen.de |

| Introduction of an exo-methylene group | Provides a site for further diastereoselective reactions like hydrogenation. | Diastereoselective derivatization of lactams | db-thueringen.de |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to unravel the intricate steps of chemical reactions. For reactions involving benzonitrile (B105546) oxide, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or def2-TZVP, have been instrumental in mapping out potential energy surfaces. nih.govmdpi.combeilstein-journals.org These studies help to elucidate whether a reaction, such as a 1,3-dipolar cycloaddition, proceeds through a concerted (one-step) or a stepwise mechanism. mdpi.comrsc.org

For instance, the [3+2] cycloaddition (32CA) reactions of benzonitrile oxide with various alkenes like ethyl trans-cinnamate and ethyl crotonate have been shown through DFT analysis to follow a one-step mechanism involving asynchronous transition states. nih.gov The asynchronicity means that the two new single bonds are not formed to the same extent in the transition state. nih.govresearchgate.net Furthermore, DFT has been employed to investigate how catalysts, such as magnesium Lewis acids, can influence the reaction mechanism. scilit.com In some cases, DFT calculations have successfully distinguished between a concerted [3+2] cycloaddition and a stepwise radical-mediated pathway, providing clarity on the underlying electronic processes. mdpi.com The agreement between DFT-calculated results and experimental data provides strong support for the proposed mechanisms. researchgate.netresearchgate.netinternationaljournalssrg.org

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the outcomes of pericyclic reactions. wikipedia.orgtaylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.com In the context of 1,3-dipolar cycloadditions involving benzonitrile oxide, the relative energies of the HOMO and LUMO of the dipole and the dipolarophile (the other reactant, typically an alkene or alkyne) determine the reaction's feasibility and control its classification. acs.orgnycu.edu.tw

| Interaction | Orbital | Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Inverse Electron Demand | HOMO (1a_1) | - | 3.68 |

| LUMO (6a) | - | ||

| Normal Electron Demand | HOMO (6a) | - | 4.57 |

| LUMO (1a_1) | - |

Prediction and Confirmation of Regioselectivity and Stereoselectivity

One of the most powerful applications of computational chemistry is the prediction and rationalization of reaction selectivity. DFT calculations can accurately predict which regioisomer (constitutional isomer) or stereoisomer will be the major product by comparing the activation energies of the different possible reaction pathways. nih.govrsc.orgacs.org The pathway with the lowest energy transition state is the kinetically favored one. beilstein-journals.orgrsc.org

In the 1,3-dipolar cycloaddition of benzonitrile oxide to unsymmetrical dipolarophiles, such as vinylacetic acid or substituted allenes, multiple regioisomeric products can be formed. scielo.bracs.org DFT studies have successfully predicted the formation of the 3,5-regioisomer in the reaction with vinylacetic acid and have rationalized the site- and regioselectivity in reactions with sulfonylallenes by calculating the energies of the four possible transition states. scielo.bracs.org These predictions are often in excellent agreement with experimental findings. nih.govrsc.org The analysis can be further refined by examining conceptual DFT indices like local electrophilicity and nucleophilicity (Parr functions), which can also predict the most likely points of connection between the two reactants. mdpi.com Similarly, the preference for exo or endo stereoselectivity in cycloadditions to cyclic systems can be understood by comparing the respective transition state energies. rsc.org

Characterization of Transition States and Reaction Energetics

The heart of computational reaction mechanism analysis lies in the location and characterization of transition states (TSs). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Using DFT methods, researchers can optimize the geometry of these fleeting structures. researchgate.netsci-rad.com A key confirmation of a true transition state is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion that transforms reactants into products. researchgate.netresearchgate.net

| Reaction System | Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Benzonitrile oxide + Vinylacetic acid (2nd cycloaddition) | Gas Phase (PBE1PBE) | 28.1 - 30.7 | - | scielo.br |

| Benzonitrile oxide + Enamine (1a_1) | Favored Regioisomer | 8.04 | - | beilstein-journals.org |

| Benzonitrile oxide + Enamine (1a_1) | Disfavored Regioisomer | 12.89 | - | beilstein-journals.org |

| Benzonitrile oxide + 5-acetoxy-2(5H)-furanone | Path A (MPWB1K) | 17.2 | -23.9 | researchgate.net |

Molecular Docking Studies for Understanding Binding Interactions (non-pharmacological context)

While molecular docking is most famous for its role in drug discovery, the technique is also valuable for understanding binding interactions in non-pharmacological systems. nih.govmdpi.comdergipark.org.tr These studies can predict how a molecule, such as a benzaldoxime (B1666162) derivative, might bind to a host molecule or a material surface through non-covalent interactions.

For example, computational studies have investigated the physisorption of benzaldoxime derivatives onto fullerene surfaces. researchgate.net Using DFT calculations, researchers analyzed the π-π stacking interactions between the aromatic ring of the benzaldoxime and the carbon surface of the fullerene. researchgate.net Such studies can determine the most stable binding conformations and quantify the interaction energies, providing insights into how these molecules might be used to functionalize nanomaterials. researchgate.net Another example involves the study of intramolecular hydrogen bonds in metal complexes of benzaldoxime, where DFT and Natural Bond Orbital (NBO) analysis can reveal and quantify these stabilizing interactions, which are intrinsic to the molecule's structure and not just artifacts of crystal packing. shareok.org

Advanced Spectroscopic and Analytical Methodologies in Research on Alpha Chlorobenzaldoxime

Advanced Structural Elucidation of Novel Derivatives (e.g., X-ray Crystallography of reaction products)

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of a molecule's structure and stereochemistry. wikipedia.orglibretexts.org In the context of alpha-chlorobenzaldoxime chemistry, it is invaluable for characterizing the novel and often complex heterocyclic structures that are synthesized.

A key application is in the structural confirmation of spirocyclic compounds derived from cycloaddition reactions. For instance, in the synthesis of spiro-isoxazoline β-lactams, this compound is used to generate a nitrile oxide in situ, which then reacts with a β-lactam containing an exocyclic double bond. The resulting product's stereochemistry is crucial, and single-crystal X-ray diffraction analysis has been used to confirm the formation of a single diastereomer. thieme-connect.de This analysis demonstrates that the stereochemistry of the precursor β-lactam is retained during the [3+2] cycloaddition reaction. thieme-connect.de

Research Highlight: X-ray Diffraction Analysis of a Spiro-isoxazoline β-lactam thieme-connect.de

| Parameter | Finding |

| Reactants | β-lactam with exocyclic double bond, α-chlorobenzaldoxime |

| Reaction Type | [3+2] Cycloaddition |

| Product | Spiro-isoxazoline β-lactam |

| Analytical Technique | Single-Crystal X-ray Diffraction |

| Key Finding | Confirmed the formation of a single diastereomer. |

| Significance | Provided definitive proof of the retention of stereochemistry during the cycloaddition, validating the synthetic strategy. |

This level of structural detail is critical for developing stereoselective synthetic methodologies and for structure-activity relationship (SAR) studies in medicinal chemistry.

Application of Modern Spectroscopic Techniques for Mechanistic Elucidation (e.g., in situ NMR, time-resolved IR)

Understanding reaction mechanisms requires the ability to observe and characterize transient species and follow the transformation of reactants into products in real-time. Modern spectroscopic techniques like in situ Nuclear Magnetic Resonance (NMR) and time-resolved Infrared (IR) spectroscopy are powerful tools for this purpose.

In situ NMR Spectroscopy allows for the monitoring of a reaction directly in the NMR tube, providing a continuous stream of data on the concentration of reactants, intermediates, and products over time. researchgate.net This technique is particularly useful for identifying unstable intermediates. For example, in the synthesis of aminopyrazoles from isoxazoles (which can be derived from this compound reactions), in situ NMR monitoring revealed that the reaction proceeds through a key ketonitrile intermediate. researchgate.net Furthermore, advanced multi-dimensional NMR experiments are essential for unambiguously determining the structure of complex polycyclic systems formed in these reactions. encyclopedia.pub

Advanced NMR Techniques for Structural and Mechanistic Analysis encyclopedia.pub

| NMR Experiment | Information Yielded |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds, helping to piece together the carbon skeleton. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms, identifying which protons are attached to which carbons. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals protons that are close to each other in space, which is crucial for determining stereochemistry and conformation. |

| 1,1-ADEQUATE | Establishes carbon-carbon correlations, providing direct evidence of the carbon framework. |

Time-resolved IR (TRIR) Spectroscopy is used to study very fast chemical reactions and detect short-lived intermediates. libretexts.org Given that nitrile oxides generated from this compound are often unstable, TRIR spectroscopy is an ideal technique to study their formation and subsequent rapid cycloaddition reactions. rushim.ru By monitoring the characteristic vibrational frequencies of the nitrile oxide functional group (~2300 cm⁻¹) and other bonds involved in the reaction on timescales from nanoseconds to milliseconds, researchers can gain direct evidence of the reaction pathway and the lifetime of transient species. libretexts.org

Kinetic Studies of Reaction Progress Using Advanced Analytical Tools

Kinetic studies are fundamental to understanding reaction rates, determining the reaction order with respect to each component, and calculating activation parameters, all of which contribute to a detailed mechanistic picture. The 1,3-dipolar cycloaddition of nitrile oxides, generated from this compound, has been the subject of detailed kinetic analysis, often aided by computational chemistry.

Density Functional Theory (DFT) has become a powerful tool for modeling reaction kinetics, allowing for the calculation of transition state geometries and activation energies. rsc.orgscielo.br For the 1,3-dipolar cycloaddition of benzonitrile (B105546) oxide, DFT calculations have been used to determine the activation barriers and reaction energies. These studies show that such cycloadditions typically have a highly negative entropy of activation, which is characteristic of a concerted process where two molecules combine to form a single, more ordered transition state. scielo.br

Calculated Kinetic Parameters for Benzonitrile Oxide Cycloaddition (DFT Study) scielo.br